5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Descripción general

Descripción

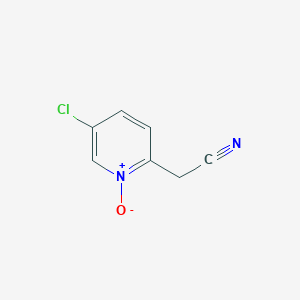

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position, a cyanomethyl group at the 2nd position, and an oxide group at the 1st position of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide typically involves the reaction of 5-chloro-2-methylpyridine with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the methyl group with the cyanomethyl group. The reaction mixture is then oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the oxide group at the 1st position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials, 5-chloro-2-methylpyridine and cyanogen bromide, are fed into a reactor along with the base. The reaction is monitored and controlled to ensure optimal yield and purity. The product is then purified using techniques such as crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-(cyanomethyl)pyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine N-oxides with additional functional groups.

Reduction: Conversion to 5-chloro-2-(cyanomethyl)pyridine.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H5ClN2O

- CAS Number : 1706463-17-3

- Molecular Structure : The compound features a pyridine ring with substituents that influence its reactivity and biological activity.

Organic Synthesis

5-Chloro-2-(cyanomethyl)pyridine 1-oxide serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various substitution reactions that can yield derivatives with different functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Products | Notes |

|---|---|---|

| N-Oxidation | Pyridine N-oxides | Involves oxidation to form N-oxides |

| Substitution | Various functionalized derivatives | Chlorine can be replaced by other groups |

| Reduction | 5-Chloro-2-(cyanomethyl)pyridine | Converts to less oxidized forms |

Biological Research

The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies indicate that heterocyclic N-oxides like this compound may exhibit significant therapeutic effects.

Case Study: Anticancer Activity

Research has shown that certain derivatives of pyridine N-oxides possess anticancer properties, making them candidates for drug development. The cyanomethyl group enhances binding affinity to biological targets, which is crucial for efficacy in therapeutic applications .

Pharmaceutical Development

Due to its ability to interact with various biomolecules, this compound is explored for its potential as a pharmacological agent. Its derivatives are being synthesized and tested for various pharmacological activities.

Table 2: Potential Pharmacological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces inflammation in models | Ongoing research |

Agrochemical Applications

The compound is also utilized in the production of agrochemicals. Its derivatives can serve as precursors for insecticides and herbicides due to their biological activity against pests .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The cyanomethyl group and the oxide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-methylpyridine 1-oxide: Similar structure but with a methyl group instead of a cyanomethyl group.

5-Chloro-2-methylpyridine: Lacks the oxide group at the 1st position.

2-Cyanomethylpyridine: Lacks the chlorine atom at the 5th position.

Uniqueness

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Actividad Biológica

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1706463-17-3

- Molecular Formula : C7H6ClN3O

The compound has been noted for its interactions with various biological targets, particularly in the context of cancer therapy and antiviral activity.

Antiviral Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit herpes virus replication in primary rabbit kidney cells, demonstrating comparable efficacy to established antiviral agents like ara-A (Adenosine) .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in DNA damage response pathways. The compound has been shown to inhibit Ataxia Telangiectasia Mutated (ATM) kinase, leading to enhanced sensitivity to DNA-damaging agents in cancer models . This inhibition prevents the phosphorylation and activation of ATM kinase, crucial for cellular repair mechanisms.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways that are critical for cell survival and proliferation.

- Gene Expression : The compound affects the expression of genes involved in apoptosis and cell cycle regulation.

- Metabolic Pathways : It alters metabolic flux, particularly in pathways associated with DNA repair and apoptosis .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary significantly with dosage:

- Low Doses : Potentiation of the efficacy of existing chemotherapeutics like irinotecan and olaparib.

- High Doses : Induction of cytotoxic effects leading to increased apoptosis in tumor cells .

Transport and Distribution

The pharmacokinetics of this compound suggest good permeability across cellular membranes, as indicated by its transport characteristics in MDCK cells overexpressing MDR1. This property is essential for its distribution within tissues and its overall bioavailability .

Anticancer Applications

In preclinical studies, this compound has shown promise as an adjunct therapy in combination with conventional chemotherapeutics. For example, it has been tested in xenograft models where it enhanced the anticancer effects of DNA-damaging agents .

Antiviral Research

In a notable study, compounds structurally related to this compound were evaluated for their ability to inhibit herpes simplex virus (HSV). Results indicated significant antiviral activity without affecting host cell viability, suggesting a selective action against viral replication .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-(5-chloro-1-oxidopyridin-1-ium-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-1-2-7(3-4-9)10(11)5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUGVFRQWCGUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Cl)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.